molecular formula C33H49NO8 B11628348 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside

11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside

Cat. No.: B11628348
M. Wt: 587.7 g/mol
InChI Key: HYDDDNUKNMMWBD-UHFFFAOYSA-N
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Description

11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside is a steroidal glycoside characterized by a hexopyranose moiety linked to the C-3 position of a modified veratraman aglycone. The hexopyranoside group is a critical determinant of solubility and enzymatic interactions, as seen in related glycosides .

Properties

IUPAC Name

3',6',10,11b-tetramethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49NO8/c1-15-11-22-26(34-13-15)17(3)33(42-22)10-8-20-21-6-5-18-12-19(40-31-30(39)29(38)27(36)23(14-35)41-31)7-9-32(18,4)25(21)28(37)24(20)16(33)2/h5,15,17,19-23,25-27,29-31,34-36,38-39H,6-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDDDNUKNMMWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside involves multiple steps, typically starting from simpler organic molecules. The synthetic routes often include the formation of the epoxy group and the attachment of the hexopyranoside moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

Substituent Positions and Glycosylation

The hexopyranoside group in 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside is attached at C-3, a common glycosylation site in steroidal glycosides. This contrasts with Lyngbyaloside B, where the hexopyranoside is located at C-3′ of a polyketide backbone . Axial substituents at C1 and C3 in hexopyranosides (e.g., methyl α-D-allopyranoside derivatives) are known to influence reactivity, favoring endocyclic cleavage under acidic conditions . However, the epoxy and keto groups in the aglycone of this compound may sterically hinder such reactions.

Anomeric Configuration

Enzymatic studies reveal that α-configured hexopyranosides (e.g., methyl α-D-glucopyranoside) are resistant to endocyclic cleavage, whereas β-configured analogs (e.g., methyl β-D-glucopyranoside) exhibit varied reactivity . The anomeric configuration of this compound is unspecified in the evidence, but enzymatic tools like GlvA (α-preferring) and BglT (β-preferring) could clarify its degradability .

Reactivity and Stability

Acid-Catalyzed Hydrolysis

Hexopyranosides with axial substituents at C1 and C3 (e.g., methyl α-D-allopyranoside) undergo endocyclic cleavage to yield acyclic derivatives in high yields (e.g., 83% for compound 30) . However, steroidal glycosides like this compound may exhibit reduced reactivity due to bulky aglycone substituents.

Enzymatic Degradation

6-Phospho hexopyranosides (e.g., phlorizin derivatives) are substrates for enzymes like GlvA and BglT, which hydrolyze glycosidic bonds with α- or β-specificity . While this compound lacks a documented 6-phospho group, its synthetic modification could enable enzymatic studies akin to those in .

Yield and Byproduct Formation

Synthetic yields for hexopyranosides vary significantly based on substituents. For example:

  • Methyl α-D-gulopyranoside (14) yields acyclic compound 26 in 83% .
  • Allyl α-D-allopyranoside (15) yields compound 27 in 76% .

The absence of synthesis data for this compound limits direct comparisons, but steroidal glycosides generally require multi-step protocols with moderate yields (e.g., 17–46% for related derivatives) .

Data Tables

Table 1: Structural and Reactivity Comparison of Hexopyranosides

Compound Substituent Positions Anomeric Config. Reactivity (Acid) Enzymatic Substrate Synthesis Yield
This compound C-3 (aglycone), C-17, C-23 Unspecified Likely low Unconfirmed Not reported
Lyngbyaloside B C-3′ (polyketide) Unspecified Moderate No 46% (analog)
Methyl α-D-allopyranoside C2, C3 (axial) α High (acyclic) No 83%
6-Phospho phlorizin C6 (phosphorylated) β High (enzymatic) Yes (BglT) 17–46%

Research Implications and Gaps

The comparative analysis underscores the need for targeted studies on this compound, particularly regarding its anomeric configuration and enzymatic susceptibility. Synthetic efforts to introduce 6-phospho groups or modify axial substituents could expand its utility in drug discovery and enzymology .

Biological Activity

11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside is a compound derived from the Veratrum species, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with its mechanisms of action and potential therapeutic applications.

This compound has a molecular weight of 587.7 g/mol and is characterized by its complex structure that includes an epoxy group and a hexopyranoside moiety. The compound's IUPAC name reflects its intricate stereochemistry, which contributes to its unique biological properties.

Property Value
Molecular Weight587.7 g/mol
IUPAC Name3',6',10,11b-tetramethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : In vitro tests demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria.
  • Fungal Activity : The compound also showed antifungal activity against common pathogenic fungi.

These findings suggest potential applications in developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of this compound has been explored in several studies. It has been reported to inhibit viral replication in cell cultures. For example:

  • Mechanism of Action : The compound may interfere with viral entry or replication processes by targeting specific viral proteins or host cell receptors.

Anticancer Properties

The anticancer activity of this compound is particularly promising. Research findings include:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) have shown that the compound induces apoptosis and inhibits cell proliferation.
  • Mechanisms : The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis.

Case Studies

  • Study on Antimicrobial Effects :
    • A research study tested the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Anticancer Research :
    • A study published in Nutrients evaluated the effects on leukemia cells and found that treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 20 µg/mL after 48 hours.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or viral replication.
  • Receptor Modulation : It can bind to specific receptors on cells that mediate immune responses or cellular proliferation.
  • Signal Transduction Pathways : It influences pathways such as MAPK and PI3K/Akt that are vital for cancer cell survival and proliferation.

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